Methacryloxymethyltrimethylsilane

Description

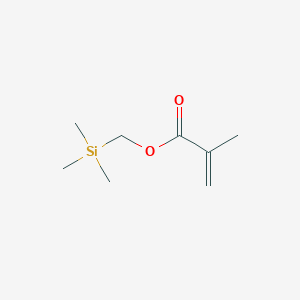

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOXVARSERTCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71685-29-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethylsilyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71685-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30375379 | |

| Record name | Methacryloxymethyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-97-1 | |

| Record name | Methacryloxymethyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacryloxymethyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methacryloxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methacryloxymethyltrimethylsilane, a valuable organosilane monomer. Due to the limited availability of a specific, published experimental protocol for this exact molecule, this document outlines a generalized synthesis procedure based on established chemical principles and analogous reactions reported in the scientific literature. The guide details a plausible synthetic pathway, presents expected quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Core Synthesis Pathway: Nucleophilic Substitution

The most direct and plausible method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the reaction of an alkali metal salt of methacrylic acid with a halomethyltrimethylsilane, such as chloromethyltrimethylsilane. In this reaction, the methacrylate anion acts as a nucleophile, displacing the halide from the chloromethyltrimethylsilane to form the desired ester linkage.

A likely alternative route is the esterification of methacrylic acid with (trimethylsilyl)methanol. This would typically require an acid catalyst and conditions to drive the reaction towards the product, such as the removal of water.

Experimental Protocol: A Representative Procedure

The following protocol describes a generalized procedure for the synthesis of this compound via the reaction of sodium methacrylate with chloromethyltrimethylsilane.

Materials:

-

Sodium methacrylate

-

Chloromethyltrimethylsilane

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Polymerization inhibitor (e.g., hydroquinone monomethyl ether (MEHQ))

-

Anhydrous diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methacrylate in an anhydrous polar aprotic solvent. Add a catalytic amount of a polymerization inhibitor.

-

Addition of Reagent: While stirring the suspension, add chloromethyltrimethylsilane dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the representative protocol. These values are illustrative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| Sodium Methacrylate | 1.0 molar equivalent |

| Chloromethyltrimethylsilane | 1.0 - 1.2 molar equivalents |

| Solvent | |

| Anhydrous DMF or Acetonitrile | 3 - 5 mL per gram of sodium methacrylate |

| Reaction Conditions | |

| Temperature | 60 - 80 °C |

| Reaction Time | 4 - 12 hours |

| Product | |

| Theoretical Yield | Based on the limiting reagent |

| Expected Actual Yield | 70 - 90% |

| Boiling Point | Expected to be in the range of 50-70 °C at reduced pressure |

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis and purification.

An In-depth Technical Guide to the Chemical Properties of Methacryloxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Methacryloxymethyltrimethylsilane (CAS No. 18269-97-1). It is intended for researchers and professionals in materials science and chemical synthesis. The document details the compound's structural characteristics, reactivity, and established applications, presenting quantitative data in accessible formats and outlining general experimental protocols for its characterization.

Core Chemical and Physical Properties

This compound is an organosilicon compound that features both a reactive methacrylate group and a stable trimethylsilyl group.[1] This bifunctional nature makes it a valuable monomer and coupling agent in polymer chemistry and materials science.[1] It typically appears as a colorless to pale yellow liquid.[1]

Table 1: General and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18269-97-1[1][2] |

| Molecular Formula | C₈H₁₆O₂Si[1][2] |

| Molecular Weight | 172.3 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 98 °C[2] |

| Density | 0.883 g/mL[2] |

| Refractive Index | 1.4282[2] |

| Flash Point | 45 °C[2] |

Table 2: Chemical Identifiers and Safety Information

| Identifier/Parameter | Details |

|---|---|

| Synonyms | (Trimethylsilyl)Methyl 2-Methylprop-2-Enoate, TRIMETHYLSILYLMETHYL METHACRYLATE[1][2][3] |

| InChI | InChI=1/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3[1] |

| SMILES | C=C(C)C(=O)OC--INVALID-LINK--(C)C[1] |

| Storage | Sealed in dry, 2-8°C[2] |

| Hydrolytic Sensitivity | 3: Reacts with aqueous base[2] |

| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

Structure, Reactivity, and Applications

The unique properties of this compound arise from its two distinct functional moieties: the methacrylate group and the trimethylsilyl group.

-

Methacrylate Group : This functional group is highly reactive and capable of undergoing free-radical polymerization.[1] This allows the molecule to be incorporated into a wide range of polymer chains, forming the backbone of new materials.

-

Trimethylsilyl Group : The silane component of the molecule imparts several desirable characteristics. It can improve adhesion to various inorganic and organic substrates, enhance hydrophobicity (water repellency), and act as a potential site for cross-linking within polymer matrices, thereby increasing the durability and stability of the final material.[1]

This dual functionality makes it a key component in the formulation of advanced coatings, adhesives, and sealants, where it enhances durability and resistance to environmental factors.[1] It is also employed in the synthesis of novel hybrid organic-inorganic composite materials, improving their mechanical and thermal properties.[1]

Experimental Protocols & Characterization

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, this section outlines the standard methodologies used for the synthesis and characterization of similar organosilane compounds.

The synthesis of related silane esters often involves the hydrosilylation of an unsaturated ester with a silyl hydride, typically in the presence of a platinum catalyst. A generalized workflow for producing a compound like this compound would involve:

-

Reaction Setup : Charging a reactor with an appropriate solvent, an allyl or propargyl methacrylate precursor, and a platinum catalyst.

-

Hydrosilylation : The controlled addition of a trimethylsilyl hydride source to the reaction mixture. The reaction is typically monitored for completion using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification : Once the reaction is complete, the catalyst is typically filtered or removed. The crude product is then purified, often through vacuum distillation, to remove unreacted starting materials and byproducts, yielding the final high-purity product.

To confirm the identity and purity of this compound, a suite of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : NMR is the primary tool for elucidating the precise molecular structure.

-

Methodology : A small, pure sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[4][5] ¹H NMR spectra would be acquired to identify the chemical shifts and splitting patterns of the different proton environments (e.g., the vinyl protons of the methacrylate group, the methyl protons, and the protons on the methylene bridge). ¹³C NMR would confirm the number of unique carbon environments, and ²⁹Si NMR could be used to analyze the silicon environment.[6] The integration of the proton signals provides a quantitative ratio of the protons in different parts of the molecule.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Purpose : FT-IR is used to identify the presence of key functional groups.[8]

-

Methodology : A drop of the liquid sample is placed on an ATR (Attenuated Total Reflectance) crystal, or between two salt plates, and an infrared spectrum is recorded. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹), the C=C stretch of the alkene (around 1630 cm⁻¹), and various Si-C and C-H stretching and bending vibrations.[9][10]

-

-

Mass Spectrometry (MS) :

-

Purpose : MS is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.[11]

-

Methodology : The sample is introduced into the mass spectrometer, where it is ionized.[11] The resulting molecular ion's mass-to-charge ratio (m/z) is measured, which should correspond to the molecular weight of the compound (172.3).[2] The fragmentation pattern can reveal the loss of characteristic fragments, such as a methyl group (loss of 15 amu) or the trimethylsilyl group.[12]

-

References

- 1. CAS 18269-97-1: this compound [cymitquimica.com]

- 2. This compound | 18269-97-1 [amp.chemicalbook.com]

- 3. This compound | 18269-97-1 [amp.chemicalbook.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. 質譜儀 [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Methacryloxymethyltrimethylsilane (CAS Number 18269-97-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

Methacryloxymethyltrimethylsilane, also known by its synonym (Trimethylsilyl)methyl methacrylate, is an organosilicon compound that possesses both a reactive methacrylate group and a trimethylsilyl moiety.[1] This bifunctional nature makes it a valuable monomer and coupling agent in various applications, including the formulation of advanced materials.[2] It typically presents as a colorless to pale yellow liquid.[1]

Chemical Structure and Identifiers

-

IUPAC Name: (Trimethylsilyl)methyl 2-methylprop-2-enoate

-

Synonyms: this compound, (Trimethylsilyl)methyl methacrylate[3]

-

CAS Number: 18269-97-1[1]

-

Molecular Formula: C₈H₁₆O₂Si[4]

-

Molecular Weight: 172.30 g/mol [5]

Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Purity | ≥98% | [4] |

| Boiling Point | 98 °C at 75 mmHg | [5] |

| 184.2 ± 23.0 °C at 760 mmHg | [6] | |

| Density | 0.883 g/mL at 25 °C | [5] |

| 0.9 ± 0.1 g/cm³ | [6] | |

| Refractive Index (n²⁰/D) | 1.4282 | [5] |

| Flash Point | 45 °C | [7] |

| 54.6 ± 14.2 °C | [6] | |

| Vapor Pressure | <5 mmHg at 25 °C | [8] |

| Storage Condition | 2-8 °C, Sealed in dry conditions | [7] |

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reaction of (chloromethyl)trimethylsilane with a methacrylate salt, such as sodium methacrylate. This nucleophilic substitution reaction yields the desired product and a salt byproduct.

Reactivity and Polymerization

The methacrylate group of this compound is highly susceptible to free-radical polymerization.[1] This reactivity allows for its use as a monomer in the synthesis of silicon-containing polymers or as a co-monomer to introduce silane functionality into other polymer chains. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and improved adhesion to various substrates.[1]

Experimental Protocols

Representative Protocol for Free-Radical Polymerization

This protocol is a general representation for the bulk polymerization of methacrylate monomers and can be adapted for this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Polymerization tube or reaction flask with a nitrogen inlet

-

Oil bath

-

Methanol (for precipitation)

Procedure:

-

Place the desired amount of this compound into the polymerization tube.

-

Add the initiator, AIBN (typically 0.1-1 mol% relative to the monomer).

-

Seal the tube and deoxygenate the mixture by bubbling with nitrogen for 10-15 minutes.

-

Immerse the sealed tube in a preheated oil bath at 60-70 °C to initiate polymerization.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours), during which the viscosity of the solution will increase.

-

Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., toluene).

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.[9][10]

Representative Protocol for Surface Grafting onto a Substrate

This protocol provides a general method for the surface functionalization of a hydroxylated substrate (e.g., glass, silica) with a silane coupling agent, adaptable for this compound.

Materials:

-

Substrate with surface hydroxyl groups (e.g., glass slide, silica nanoparticles)

-

This compound

-

Anhydrous toluene (solvent)

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying in an oven.

-

Prepare a solution of this compound (e.g., 1-5% v/v) in anhydrous toluene.

-

Immerse the cleaned and dried substrate in the silane solution.

-

If desired, add a small amount of triethylamine to catalyze the reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to overnight under a dry atmosphere (e.g., nitrogen).

-

Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane.

-

Cure the grafted silane layer by heating the substrate in an oven (e.g., 110-120 °C) for 30-60 minutes.

-

The functionalized substrate with methacrylate groups on the surface is now ready for further use.[2][11]

Applications in Biomedical and Dental Materials

While direct applications of this compound in drug delivery systems are not extensively documented, its role as a silane coupling agent is highly relevant to the biomedical field, particularly in dentistry.[12][13] Silane coupling agents are crucial for enhancing the durability and performance of dental composites and adhesives.[14][15]

They act as a chemical bridge between the inorganic filler particles (e.g., silica, glass) and the organic polymer matrix of the dental resin.[16] This improved interfacial adhesion leads to enhanced mechanical properties and hydrolytic stability of the restorative material.[15] The biocompatibility of silane coupling agents is a key factor in their use in such applications.

The methacrylate functionality of this compound allows it to co-polymerize with the resin matrix, while the trimethylsilyl group can, after hydrolysis to a silanol, form strong covalent bonds with the hydroxyl groups on the surface of the filler particles.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| Si-(CH₃)₃ | ~0.1 |

| -O-CH₂-Si- | ~3.6 |

| =C-CH₃ | ~1.9 |

| =CH₂ (cis) | ~5.5 |

| =CH₂ (trans) | ~6.1 |

Note: These are estimated chemical shifts and can vary depending on the solvent and spectrometer frequency.[17][18][19][20]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Si-(CH₃)₃ | ~ -1 |

| -O-CH₂-Si- | ~60 |

| =C-CH₃ | ~18 |

| =CH₂ | ~125 |

| C=C(CH₃)- | ~136 |

| C=O | ~167 |

Note: These are estimated chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (from methyl and methylene groups) |

| ~1720 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1250 | Si-CH₃ deformation |

| ~1160 | C-O stretch (ester) |

| ~840 | Si-C stretch |

Note: These are approximate peak positions.[21][22][23][24]

Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound will undergo fragmentation. The molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for silyl ethers and methacrylates would be expected.

Expected Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the trimethylsilyl moiety, resulting in a fragment at m/z = 157.

-

Cleavage of the Si-CH₂ bond.

-

Rearrangement and fragmentation of the methacrylate group.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[1]

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly sealed.[7]

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

References

- 1. CAS 18269-97-1: this compound [cymitquimica.com]

- 2. eng.buffalo.edu [eng.buffalo.edu]

- 3. This compound | 18269-97-1 [amp.chemicalbook.com]

- 4. 3H-SIM6485.6 - this compound | 18269-9… [cymitquimica.com]

- 5. (Trimethylsilylmethyl) methacrylate – scipoly.com [scipoly.com]

- 6. (Trimethylsilyl)methyl methacrylate | CAS#:18269-97-1 | Chemsrc [chemsrc.com]

- 7. 18269-97-1 | CAS数据库 [m.chemicalbook.com]

- 8. (Trimethylsilyl)methacrylate 98 13688-56-7 [sigmaaldrich.com]

- 9. asianpubs.org [asianpubs.org]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Surface functionalization of silica by Si-H activation of hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prevestdirect.com [prevestdirect.com]

- 13. zmsilane.com [zmsilane.com]

- 14. dakenchem.com [dakenchem.com]

- 15. Dental News - Silane coupling agents and surface conditioning in dentistry [dental-tribune.com]

- 16. researchgate.net [researchgate.net]

- 17. (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR [m.chemicalbook.com]

- 18. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]

- 19. Methyl methacrylate(80-62-6) 1H NMR spectrum [chemicalbook.com]

- 20. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methacryloxymethyltrimethylsilane molecular weight and formula

This document provides the fundamental molecular properties of Methacryloxymethyltrimethylsilane, a compound of interest in materials science and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Molecular Data

The essential molecular details of this compound are summarized in the table below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C8H16O2Si[1][2] |

| Molecular Weight | 172.3 g/mol [2] |

This compound is an organosilicon compound that integrates a methacrylate group with a trimethylsilane moiety.[1] This unique structure imparts dual reactivity, making it a valuable monomer in polymerization and a coupling agent in the formulation of advanced materials. The methacrylate group allows for free-radical polymerization, while the silane component can enhance adhesion and surface properties.[1]

References

Methacryloxymethyltrimethylsilane: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of methacryloxymethyltrimethylsilane, a key organosilicon monomer. This document details its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. These values are estimated based on data from structurally analogous organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | s | 9H | Si-(CH ₃)₃ |

| ~3.5 | s | 2H | Si-CH ₂-O |

| ~1.9 | s | 3H | =C-CH ₃ |

| ~5.5 | s | 1H | =CH ₂ (cis) |

| ~6.1 | s | 1H | =CH ₂ (trans) |

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ -2.0 | Si-(C H₃)₃ |

| ~ 65.0 | Si-C H₂-O |

| ~ 18.0 | =C-C H₃ |

| ~ 125.0 | =C H₂ |

| ~ 136.0 | C =CH₂ |

| ~ 167.0 | C =O |

Solvent: CDCl₃, Proton Decoupled[1]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2960 | Medium | C-H stretch (methyl/methylene) |

| ~1720 | Strong | C=O stretch (ester)[2] |

| ~1638 | Medium | C=C stretch (alkene)[2] |

| ~1250 | Strong | Si-CH₃ deformation |

| ~1160 | Strong | C-O stretch (ester)[2] |

| ~840 | Strong | Si-C stretch and CH₃ rock |

Sample Preparation: Neat, thin film[3]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)[3]

-

Tetramethylsilane (TMS) internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.[3]

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3]

-

Set the spectral width to cover the expected chemical shift range (e.g., -10 to 200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory[3]

-

Alternatively, KBr plates for neat liquid analysis[3]

-

Ethanol or isopropanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal or KBr plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[3][4]

-

Sample Application (ATR):

-

Sample Application (Neat Film):

-

Place a small drop of the sample on one KBr plate and gently press the second plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

-

-

Cleaning: Thoroughly clean the ATR crystal or KBr plates with a suitable solvent (e.g., ethanol) and a soft, non-abrasive wipe after the measurement.[4]

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the complete spectroscopic analysis.

References

An In-depth Technical Guide to the Safety of Methacryloxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Methacryloxymethyltrimethylsilane (also known as Trimethylsilyl acrylate), CAS No. 13688-55-6. The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for professionals in research and development.

Core Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects. It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Identification

-

GHS Classification: Flammable liquids (Category 2), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system, Acute aquatic toxicity (Category 2), Chronic aquatic toxicity (Category 2).

-

Signal Word: Danger.

-

Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

-

Quantitative Data for this compound

The following tables summarize the key quantitative data available for this compound, providing a clear reference for its physical, chemical, and safety properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂Si | |

| Molecular Weight | 144.24 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 53 °C (127 °F) at 0.3 hPa | |

| Density | 0.984 g/cm³ at 25 °C (77 °F) | |

| Flash Point | -15 °C (5.0 °F) - closed cup |

Table 2: Exposure and Handling

| Parameter | Value | Source |

| Storage Class | 3 - Flammable liquids | |

| Recommended Storage | Store in a well-ventilated place. Keep cool. | |

| Transport Information | UN number: 1993, Class: 3, Packing group: II |

Experimental Protocols

The safety data presented in the Safety Data Sheet (SDS) for this compound are typically generated through standardized experimental protocols. While the specific laboratory reports are not publicly available, the methodologies adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

These guidelines provide a framework for the consistent and reliable testing of chemicals. Key areas of testing include:

-

Physical-Chemical Properties: Standardized tests are used to determine properties like boiling point, density, and flash point.

-

Toxicological Assessment: Acute toxicity studies (e.g., LD50 for oral, dermal, and inhalation routes), skin and eye irritation tests, and mutagenicity assays are conducted following specific OECD guidelines.

-

Ecotoxicological Assessment: Studies to determine the toxicity to aquatic organisms such as fish, daphnia, and algae are performed according to established protocols to assess environmental impact.

The use of these standardized methods ensures that the data is reproducible and comparable across different laboratories and regulatory bodies.

Emergency and Handling Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.

Spill Response Workflow

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram illustrates a logical workflow for handling a spill of this compound.

Caption: Logical workflow for handling a spill of this compound.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the use of appropriate Personal Protective Equipment. The following diagram outlines the recommended PPE.

Caption: Recommended PPE for handling this compound.

An In-depth Technical Guide to (Trimethylsilyl)methyl 2-methylprop-2-enoate

This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and analytical data for (Trimethylsilyl)methyl 2-methylprop-2-enoate, a key monomer in specialty polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information for their work.

Core Chemical and Physical Properties

(Trimethylsilyl)methyl 2-methylprop-2-enoate, also known as (trimethylsilyl)methyl methacrylate, is a colorless liquid. It is a methacrylate monomer containing a silicon element, which imparts unique properties to the resulting polymers.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (Trimethylsilyl)methyl 2-methylprop-2-enoate |

| CAS Number | 13688-56-7[1] |

| Molecular Formula | C₇H₁₄O₂Si[1] |

| Molecular Weight | 158.27 g/mol [1] |

| SMILES | CC(=C)C(=O)OCC--INVALID-LINK--(C)C |

| InChI Key | PGQNYIRJCLTTOJ-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid[1] | EPA Chemical Data Reporting (CDR) |

| Boiling Point | 51-51.5 °C at 20 mmHg[2] | Sigma-Aldrich |

| Density | 0.89 g/mL at 25 °C[2] | Sigma-Aldrich |

| Refractive Index | n20/D 1.415[2] | Sigma-Aldrich |

Synthesis and Purification

The synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate can be achieved through the esterification of methacrylic acid or its salt with a silyl-containing alcohol or halide. A common and effective method is the reaction of an alkali metal methacrylate with (chloromethyl)trimethylsilane.

Experimental Protocol: Synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate

Materials:

-

Sodium methacrylate

-

(Chloromethyl)trimethylsilane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium methacrylate and anhydrous DMF.

-

Addition of Reagent: (Chloromethyl)trimethylsilane is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is then heated to 60-70 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. An inhibitor is added to the crude product to prevent polymerization.

-

Purification: The crude product is purified by vacuum distillation to yield pure (trimethylsilyl)methyl 2-methylprop-2-enoate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9-6.1 | s | 1H | =CH₂ (trans to C=O) |

| ~5.4-5.6 | s | 1H | =CH₂ (cis to C=O) |

| ~3.8-4.0 | s | 2H | -O-CH₂-Si- |

| ~1.9 | s | 3H | -C(CH₃)= |

| ~0.1 | s | 9H | -Si(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~136 | =C(CH₃)- |

| ~125 | =CH₂ |

| ~60 | -O-CH₂-Si- |

| ~25 | -C(CH₃)= |

| ~-1.5 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy:

The IR spectrum of (trimethylsilyl)methyl 2-methylprop-2-enoate will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

~1720 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

-

~1635 cm⁻¹: C=C stretching of the methacrylate group.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.

-

~2960-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 158, along with characteristic fragmentation patterns.

Mandatory Visualizations

Diagram 1: Synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate

Caption: Reaction scheme for the synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Safety and Handling

(Trimethylsilyl)methyl 2-methylprop-2-enoate is a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Organosilicon Compounds with Methacrylate Functionality for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organosilicon compounds featuring methacrylate functionality, detailing their synthesis, properties, and applications, with a specific focus on their use in the pharmaceutical and biomedical fields. These hybrid materials, which merge the advantageous properties of silicones with the versatile polymerization capability of methacrylates, are at the forefront of innovation in drug delivery systems and biomedical devices.

Core Concepts: The Chemistry of Methacrylate-Functionalized Organosilicons

Organosilicon compounds with methacrylate functionality are bifunctional molecules that possess both a polymerizable methacrylate group and a siloxane backbone. This unique structure allows them to form crosslinked networks with tunable properties, making them ideal for a variety of applications. The siloxane component imparts desirable characteristics such as high oxygen permeability, low glass transition temperature, hydrophobicity, and biocompatibility. The methacrylate group, on the other hand, enables polymerization via free-radical initiation, allowing for the formation of well-defined polymer networks.

A common strategy to create these materials is through the use of silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). These molecules can react with both inorganic and organic materials, forming stable covalent bonds and acting as a bridge between different phases.

Synthesis of Methacrylate-Functionalized Organosilicon Compounds

The synthesis of these compounds can be approached through several methods, with hydrosilylation and sol-gel processes being the most prevalent.

Hydrosilylation

Hydrosilylation is a widely used method for the synthesis of organosilicon compounds. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the double bond in an allyl methacrylate molecule. The reaction is typically catalyzed by a platinum complex.

Experimental Protocol: Synthesis of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

This protocol outlines the laboratory-scale synthesis of TMSPMA via hydrosilylation of allyl methacrylate with trimethoxysilane.

Materials:

-

Allyl methacrylate

-

Trimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm)

-

Dry nitrogen

-

Ethanol

-

Dilute acetic acid

Equipment:

-

500 mL three-necked, round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Water bath

-

Gas Chromatography (GC) system

-

Fourier Transform Infrared (FTIR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reactor Setup: Assemble the 500 mL three-necked, round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer. Ensure the entire apparatus is flushed with dry nitrogen to maintain an inert atmosphere.

-

Charging Reactants: Charge the flask with trimethoxysilane and the platinum catalyst.

-

Reaction: Begin stirring and slowly add allyl methacrylate from the dropping funnel. The reaction is exothermic, so maintain the temperature between 60-80°C using a water bath for cooling as needed. Control the addition rate of allyl methacrylate to keep the temperature within this range.

-

Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to track the consumption of the reactants.

-

Purification: Once the reaction is complete, the product is purified by vacuum distillation.

Sol-Gel Process

The sol-gel process is another versatile method for preparing organosilicon materials. This technique involves the hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (TEOS), in the presence of a methacrylate-functional silane. This process allows for the formation of a crosslinked silica network with incorporated methacrylate groups.

Characterization of Methacrylate-Functionalized Organosilicons

A thorough characterization is crucial to understand the structure and properties of the synthesized compounds.

Experimental Protocol: Characterization of TMSPMA

1. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a small drop of the purified liquid TMSPMA onto the crystal of an Attenuated Total Reflectance (ATR) accessory or create a thin film between two KBr plates.

-

Data Acquisition: Record the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

-

Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in TMSPMA.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified TMSPMA in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a spectrometer (e.g., 400 MHz).

Properties of Methacrylate-Functionalized Organosilicon Polymers

The properties of these polymers can be tailored by adjusting the composition and crosslinking density.

Physical and Mechanical Properties

The combination of a flexible siloxane backbone and a rigid methacrylate component allows for a wide range of mechanical properties.[1]

| Property | Polydimethylsiloxane (PDMS) | Poly(methyl methacrylate) (PMMA) | Methacrylate-Functionalized Siloxane Copolymers |

| Young's Modulus (MPa) | ~1-3 | ~1800-3100 | Varies widely depending on composition |

| Tensile Strength (MPa) | ~3-7 | ~48-76 | 0.5 - 10+ (highly tunable) |

| Elongation at Break (%) | ~100-600 | ~2-10 | Can be tailored from low to high values |

| Refractive Index | ~1.40 | ~1.49 | Tunable between PDMS and PMMA values |

| Viscosity (cSt) | Varies with molecular weight | - | Varies with molecular weight and composition |

| Water Sorption (%) | Low | ~0.3 | Can be controlled by copolymer composition |

Note: The values for copolymers are indicative and can vary significantly based on the specific monomers, their ratio, and the degree of crosslinking.

Thermal Properties

The thermal properties of these materials are also influenced by their composition.

| Property | Polydimethylsiloxane (PDMS) | Poly(methyl methacrylate) (PMMA) | Methacrylate-Functionalized Siloxane Copolymers |

| Glass Transition Temp. (Tg, °C) | ~ -125 | ~ 105 | Can exhibit two Tgs or a single intermediate Tg |

The presence of distinct glass transitions for both the PDMS and PMMA blocks in some copolymers indicates microphase separation.[2]

Applications in Drug Development

The unique properties of methacrylate-functionalized organosilicon compounds make them highly suitable for various applications in drug development, particularly in controlled drug delivery.

Ophthalmic Drug Delivery

Silicone hydrogels, which are copolymers of hydrophilic monomers (like HEMA) and silicone-containing monomers, are widely used for contact lenses due to their high oxygen permeability.[3] These materials can be loaded with drugs to provide sustained release to the eye. For example, they have been investigated for the delivery of anti-inflammatory drugs and carbonic anhydrase inhibitors for glaucoma treatment.[1]

Cardiovascular Drug Delivery

Organosilicon nanoparticles are being explored for the delivery of cardiovascular drugs.[4][5][6] Their biocompatibility and ability to be functionalized allow for targeted delivery to specific tissues, potentially reducing systemic side effects.[4] Statin-loaded nanoparticles, for instance, have shown promise in treating atherosclerosis.[7][8]

Delivery of Anti-inflammatory and Anticancer Drugs

Methacrylate-based hydrogels and nanoparticles can be designed to respond to specific stimuli, such as pH, allowing for targeted drug release in inflamed or cancerous tissues.[9][10] For example, hydrogels have been developed for the controlled release of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen.[11][12] Methacrylate-based multilayer nanofilms have also been investigated for the topical treatment of skin cancer with drugs like 5-fluorouracil.[13]

Experimental Workflows

Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of methacrylate-functionalized organosilicon polymers.

Biocompatibility Testing Workflow (based on ISO 10993)

References

- 1. researchgate.net [researchgate.net]

- 2. The Scissors Effect of the Macromolecular Crosslinker on the Glass Transition of Polystyrene in Its Conetworks with Poly(dimethylsiloxane) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nhiso.com [nhiso.com]

- 4. Use of Silica Nanoparticles for Drug Delivery in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Drug loaded implantable devices to treat cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioresponsive drug delivery systems for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of ultrafine poly(methyl methacrylate-co-methacrylic acid) biodegradable nanoparticles loaded with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolytic Stability of Methacryloxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of methacryloxymethyltrimethylsilane. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from its close structural analogs, namely methacryloxymethyltriethoxysilane and the widely studied 3-methacryloxypropyltrimethoxysilane (MAPTMS), to provide a robust understanding of its expected behavior. The principles, experimental protocols, and reaction pathways described herein are directly applicable for assessing the stability of this compound in aqueous environments.

Introduction to Hydrolytic Stability of Organofunctional Silanes

This compound is an organofunctional silane featuring a reactive methacrylate group and a hydrolyzable trimethylsilyl group. This dual functionality allows it to act as a coupling agent, bridging organic polymers and inorganic substrates. The key to its performance lies in the hydrolysis of the Si-O bond, which forms reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces or with other silanols to form a stable, covalent siloxane (Si-O-Si) network.

However, the very nature of this reactivity makes the silane susceptible to premature hydrolysis in the presence of water, which can affect its shelf-life, processing, and the ultimate performance of the modified material. Understanding and controlling the hydrolytic stability is therefore paramount for its effective application.

The hydrolysis of alkoxysilanes is a complex process influenced by several factors, including the structure of the silane, pH, temperature, solvent properties, and the presence of catalysts.[1][2][3]

Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction can be catalyzed by both acids and bases.[4]

Acid-Catalyzed Hydrolysis: Under acidic conditions, a hydronium ion protonates the oxygen atom of the methoxy group, making it a better leaving group (methanol). A water molecule then attacks the more electrophilic silicon atom. This mechanism is generally faster than base-catalyzed hydrolysis.[4]

Base-Catalyzed Hydrolysis: In alkaline environments, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the methoxide anion.[4]

The overall hydrolysis can be represented by the following reaction scheme:

-

Step 1 (Hydrolysis): R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂OH + CH₃OH

-

Step 2 (Condensation to Dimer): 2 R-Si(OCH₃)₂OH ⇌ (CH₃O)₂(OH)Si-O-Si(OH)(OCH₃)₂ + H₂O

-

Step 3 (Further Condensation): Formation of oligomers and a cross-linked network.

The rate of hydrolysis is typically fastest for the first alkoxy group and decreases for subsequent groups, often due to steric hindrance.[4]

Key Factors Influencing Hydrolytic Stability

Several factors govern the rate of hydrolysis:

-

pH: The hydrolysis rate is at its minimum around neutral pH (pH 7) and increases significantly under both acidic and basic conditions.[5][6] Condensation rates, however, are slowest around pH 4.[6]

-

Steric Effects: The structure of the organic substituent plays a crucial role. Notably, methacryloxymethyl-functional silanes (with a single methylene spacer) hydrolyze significantly faster—up to 60 times faster—than their 3-methacryloxypropyl analogs.[7] This enhanced reactivity is attributed to intramolecular activation.[7]

-

Alkoxy Group: The nature of the alkoxy group affects the hydrolysis rate, with methoxy groups generally hydrolyzing faster than ethoxy groups due to less steric hindrance.[7]

-

Temperature: An increase in temperature accelerates the rates of both hydrolysis and condensation reactions.[1]

-

Solvent: The polarity of the solvent and its ability to form hydrogen bonds can influence the reaction rate.[2][3]

Quantitative Data on Hydrolysis Rates (Based on Analogs)

Direct kinetic data for this compound is scarce. The following tables summarize pseudo-first-order rate constants (k) for the hydrolysis of its close structural analogs, methacryloxymethyltriethoxysilane and 3-methacryloxypropyltrimethoxysilane (MAPTMS), under specific conditions. This data provides a strong basis for estimating the hydrolytic behavior of this compound.

Table 1: Hydrolysis Rate Constants of Methacryloxy-functional Silanes [7]

| Silane Compound | pH | Rate Constant (k) [10⁻³ s⁻¹] | Relative Rate (vs. MAPTMS) |

| Methacryloxymethyltriethoxysilane | 1 | 13.6 | ~13.6x faster |

| 3-Methacryloxypropyltrimethoxysilane | 1 | 1.0 | 1 (Reference) |

| Methacryloxymethyltriethoxysilane | 10 | 1.8 | ~60x faster |

| 3-Methacryloxypropyltrimethoxysilane | 10 | 0.03 | 1 (Reference) |

Note: The significant increase in hydrolysis rate for the methacryloxymethyl structure compared to the methacryloxypropyl structure is a key finding.[7]

Table 2: pH Dependence of Hydrolysis for MAPTMS [5][8]

| pH | Time for Complete Hydrolysis (Qualitative) |

| 2 | Fast |

| 4 | Fast |

| 6 | Slow |

| 8 | Moderate |

| 10 | Moderate |

Note: "Complete hydrolysis" was monitored via the disappearance of the Si-O-C infrared band. Longer times were required under near-neutral pH conditions.[8]

Experimental Protocols for Assessing Hydrolytic Stability

The following are detailed methodologies for key experiments to determine the hydrolytic stability of this compound.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of the hydrolysis reaction by quantifying the decrease of the parent silane and the appearance of methanol.[6][9][10]

Methodology:

-

Sample Preparation:

-

Prepare a buffered solution at the desired pH in D₂O.

-

In a 5 mm NMR tube, add a known concentration of the silane (e.g., 0.1 M) to the buffered D₂O solution. Acetonitrile can be used as a co-solvent to ensure homogeneity.[10]

-

A non-reactive internal standard with a known concentration (e.g., dioxane) should be added for accurate quantification.

-

-

NMR Acquisition:

-

Immediately after mixing, place the NMR tube in the spectrometer.

-

Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for fast reactions, or every hour for slower reactions).

-

Typical parameters include a 30° pulse width and a relaxation delay of at least 5 times the longest T1 of the protons of interest.

-

-

Data Analysis:

-

Integrate the signal corresponding to the methoxy protons of the silane and the signal for the methyl protons of the released methanol.

-

Normalize these integrals against the integral of the internal standard.

-

Plot the concentration of the silane (or the extent of reaction) as a function of time.

-

From this plot, the pseudo-first-order rate constant (k) can be determined by fitting the data to the equation: ln([A]t/[A]₀) = -kt, where [A]t is the concentration at time t and [A]₀ is the initial concentration.

-

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is well-suited for tracking the chemical changes during hydrolysis by monitoring the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[8][11]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the silane in an appropriate solvent mixture (e.g., water/ethanol) with the desired pH and catalyst.

-

-

FTIR Measurement (Attenuated Total Reflectance - ATR):

-

Record a background spectrum of the clean, empty ATR crystal.[11]

-

Apply the silane solution to the ATR crystal.

-

Record FTIR spectra at regular time intervals. A typical spectral range is 4000-600 cm⁻¹.

-

-

Spectral Analysis:

-

Monitor the decrease in the absorbance of the Si-O-C stretching band.

-

Observe the appearance and evolution of a broad band corresponding to Si-OH groups.

-

Track the growth of the Si-O-Si stretching band, indicating condensation.[11]

-

Plot the absorbance of these key peaks against time to generate kinetic profiles.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical pathways and experimental workflows.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. afinitica.com [afinitica.com]

- 8. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Methacryloxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of methacryloxymethyltrimethylsilane, a silicon-containing methacrylate monomer. The resulting polymer, poly(this compound), has potential applications in various fields, including drug delivery, biomaterials, and surface modification, owing to the unique properties conferred by the silane moiety.

Overview

Free radical polymerization is a widely used and robust method for synthesizing a variety of polymers. In the case of this compound, this process allows for the creation of a polymer with a carbon-based backbone and pendant groups containing trimethylsilyl functionalities. These silicon-containing groups can impart desirable properties such as hydrophobicity, low surface energy, and biocompatibility.

This protocol will detail a solution polymerization method using azobisisobutyronitrile (AIBN) as a thermal initiator. Solution polymerization is chosen to maintain a homogeneous reaction mixture and to aid in heat dissipation.

Experimental Protocol: Solution Polymerization of this compound

This protocol is adapted from established procedures for the free radical polymerization of similar methacrylate monomers.[1][2]

2.1. Materials

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Condenser

-

Nitrogen or Argon gas inlet

-

Oil bath or heating mantle with temperature control

-

Standard laboratory glassware

2.2. Procedure

-

Monomer and Initiator Preparation: In a clean and dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer and AIBN initiator in anhydrous toluene. A typical monomer-to-initiator molar ratio can range from 100:1 to 500:1, depending on the desired molecular weight.

-

Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for at least 30 minutes. Oxygen can inhibit free radical polymerization.

-

Polymerization Reaction: Place the flask in a preheated oil bath set to 70 °C. Maintain a continuous flow of inert gas through the condenser attached to the flask.

-

Reaction Monitoring: Allow the polymerization to proceed for a predetermined time, typically ranging from 4 to 24 hours. The reaction time will influence the final monomer conversion and polymer molecular weight.

-

Reaction Quenching and Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Quench the reaction by exposing the solution to air.

-

Purification: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously. The polymer will precipitate as a solid.

-

Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the free radical polymerization of this compound. The specific values can be adjusted to target different molecular weights and polymer properties.

| Parameter | Value Range | Influence on Polymer Properties |

| Monomer:Initiator Molar Ratio | 100:1 - 500:1 | Higher ratios generally lead to higher molecular weight polymers. |

| Monomer Concentration (in Toluene) | 1 - 5 M | Can affect the rate of polymerization and the final molecular weight. |

| Reaction Temperature | 60 - 80 °C | Affects the rate of initiator decomposition and polymerization. |

| Reaction Time | 4 - 24 hours | Longer reaction times typically lead to higher monomer conversion. |

| Expected Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Dependent on the specific reaction conditions. |

| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for conventional free radical polymerization. |

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the polymer structure and to verify the absence of monomer.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer, such as the carbonyl group of the methacrylate and the Si-C bonds of the trimethylsilyl group.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of poly(this compound).

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical progression of the free radical polymerization process.

Caption: Key stages of the free radical polymerization of this compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Methacryloxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the surface modification of nanoparticles specifically with Methacryloxymethyltrimethylsilane (MOMTMS) is limited. The following protocols and data are based on the closely related and well-documented analogous compound, 3-methacryloxypropyltrimethoxysilane (MPTMS). The chemical principles are highly similar, but optimization of reaction conditions for MOMTMS is recommended.

Application Notes

The surface modification of nanoparticles with silane coupling agents like this compound (MOMTMS) is a critical step in the development of advanced materials for a variety of applications, including drug delivery, diagnostics, and composite materials. The process involves the covalent attachment of MOMTMS to the nanoparticle surface, which imparts new functionalities and alters the physicochemical properties of the nanoparticles.

The MOMTMS molecule possesses two key functional groups: a trimethylsilane group and a methacryloxy group. The silane group reacts with hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica, titania, iron oxide) to form stable siloxane bonds. The methacryloxy group is a polymerizable moiety that can be used for subsequent reactions, such as grafting polymers or cross-linking into a polymer matrix.

Key Applications in Research and Drug Development:

-

Enhanced Stability and Dispersibility: The hydrophobic methacrylate tail of MOMTMS can improve the dispersion of nanoparticles in organic solvents and polymer matrices, preventing aggregation and ensuring a homogenous mixture.[1]

-

"Stealth" Properties for Drug Delivery: While not a traditional "stealth" agent like PEG, the modification of the nanoparticle surface can reduce non-specific interactions with proteins and cells, which is a crucial first step in designing drug delivery vehicles.

-

Platform for Further Functionalization: The reactive methacrylate group serves as a handle for further covalent attachment of targeting ligands, drugs, or polymers, enabling the creation of multifunctional nanoparticles for targeted drug delivery.

-

Composite Material Reinforcement: In materials science, MOMTMS-modified nanoparticles can be incorporated into polymer resins. The methacrylate group can co-polymerize with the resin matrix, leading to improved mechanical properties of the resulting composite material.

Expected Physicochemical Changes:

Successful surface modification with MOMTMS is expected to result in the following changes, which can be quantified using various analytical techniques:

-

Increased Hydrophobicity: The nanoparticle surface will become more hydrophobic, which can be observed by changes in contact angle measurements.

-

Changes in Surface Charge: The zeta potential of the nanoparticles may change depending on the initial surface charge and the reaction conditions.

-

Slight Increase in Particle Size: The addition of the MOMTMS layer will lead to a small increase in the hydrodynamic diameter of the nanoparticles, which can be measured by Dynamic Light Scattering (DLS).

-

Confirmation of Grafting: The presence of the organic methacrylate group on the nanoparticle surface can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the surface modification of nanoparticles with the analogous compound, 3-methacryloxypropyltrimethoxysilane (MPTMS). These values provide a benchmark for what can be expected when modifying nanoparticles with MOMTMS.

Table 1: Effect of MPTMS Modification on Physicochemical Properties of Silica Nanoparticles

| Parameter | Unmodified Silica Nanoparticles | MPTMS-Modified Silica Nanoparticles | Reference |

| Hydrodynamic Diameter (Z-average) | ~29 nm | ~30 nm | [2] |

| Grafting Ratio (wt%) | N/A | 7.2% - 16.8% (increases with MPTMS concentration) | [3] |

| Zeta Potential (at neutral pH) | Highly Negative | Less Negative | [4] |

Table 2: Characterization Techniques and Expected Outcomes

| Technique | Purpose | Expected Outcome for Successful Modification |

| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution. | A slight increase in the average particle size. |

| Zeta Potential Measurement | Determines the surface charge of the nanoparticles. | A shift in the zeta potential value. |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the grafted MOMTMS. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for the C=O (ester) and C=C (methacrylate) bonds. |

| 29Si Nuclear Magnetic Resonance (NMR) | Provides information on the bonding environment of the silicon atoms. | Signals corresponding to the formation of Si-O-Si bonds between the silane and the nanoparticle surface.[5] |

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with MOMTMS (Analogous to MPTMS Protocol)

This protocol describes the modification of silica nanoparticles in a water/ethanol mixture. The hydrolysis of the methoxy groups on the silane is a critical first step, followed by condensation onto the nanoparticle surface.

Materials:

-

Silica nanoparticles (e.g., 100 mg)

-

This compound (MOMTMS)

-

Ethanol (anhydrous)

-

Deionized water

-

Ammonia solution (optional, as a catalyst)

-

Toluene (for washing)

-

Centrifuge and centrifuge tubes

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in a mixture of 45 mL of ethanol and 5 mL of deionized water in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.

-

Silane Hydrolysis: In a separate vial, prepare the MOMTMS solution. The amount of MOMTMS will depend on the desired grafting density. A common starting point is a 10-fold excess by weight relative to the nanoparticles. Add the desired amount of MOMTMS to 5 mL of the ethanol/water mixture. Allow this solution to stir for 1-2 hours at room temperature to facilitate the hydrolysis of the methoxy groups to silanol groups.

-

Grafting Reaction: Add the hydrolyzed MOMTMS solution dropwise to the stirring nanoparticle dispersion. If a catalyst is desired to speed up the reaction, a few drops of dilute ammonia solution can be added to raise the pH to ~8-9.

-

Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. For increased reaction rates, the temperature can be raised to 40-60°C.

-

Purification - Washing: After the reaction is complete, collect the modified nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes). Discard the supernatant.

-

Washing Steps: To remove unreacted silane and byproducts, wash the nanoparticles by resuspending the pellet in toluene, sonicating briefly, and then centrifuging again. Repeat this washing step at least three times.

-

Final Drying: After the final wash, dry the purified MOMTMS-modified nanoparticles in a vacuum oven at 60°C overnight.

-

Characterization: Characterize the dried nanoparticles using TGA, FTIR, DLS, and zeta potential measurements to confirm successful surface modification.

Visualizations

Experimental Workflow

Caption: Workflow for the surface modification of nanoparticles with MOMTMS.

Hypothesized Cellular Interaction Pathway for Drug Delivery

Caption: Generalized pathway of nanoparticle cellular uptake and drug release.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 4. Synthesis of silanol-functionalized latex nanoparticles through miniemulsion copolymerization of styrene and gamma-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Methacryloxymethyltrimethylsilane as a Coupling Agent in Dental Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. These materials are complex mixtures, typically comprising a resin matrix, inorganic filler particles, a coupling agent, and a photoinitiator system.[1][2] The long-term clinical success of a dental restoration is highly dependent on the stability of the interface between the hydrophilic inorganic filler and the hydrophobic resin matrix. Coupling agents are critical molecules that form a durable bridge across this interface, preventing hydrolytic degradation and improving the mechanical properties of the composite.[3][4]